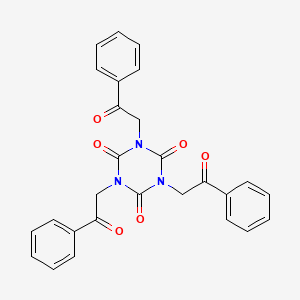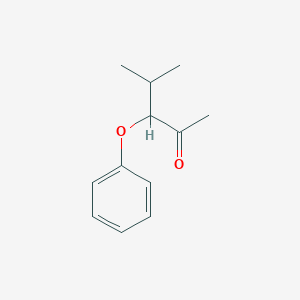![molecular formula C16H14O2 B14586926 Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate CAS No. 61422-02-4](/img/structure/B14586926.png)
Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a carboxylate ester, with a prop-2-en-1-yl group as the esterifying moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate can be synthesized through the esterification of [1,1’-biphenyl]-2-carboxylic acid with prop-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the esterification, driving the reaction to completion. Additionally, the reaction can be catalyzed by acidic ion-exchange resins, which can be easily separated from the reaction mixture and reused.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: [1,1’-Biphenyl]-2-carboxylic acid.
Reduction: Prop-2-en-1-yl [1,1’-biphenyl]-2-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized to active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism by which prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate can be compared with other similar compounds, such as:
Prop-2-en-1-yl [1,1’-biphenyl]-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the biphenyl ring.
Prop-2-en-1-yl [1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate group at the 3-position of the biphenyl ring.
Prop-2-en-1-yl [1,1’-biphenyl]-2-carboxamide: Similar structure but with an amide group instead of an ester group.
The uniqueness of prop-2-en-1-yl [1,1’-biphenyl]-2-carboxylate lies in its specific ester linkage and the position of the carboxylate group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
61422-02-4 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
prop-2-enyl 2-phenylbenzoate |
InChI |
InChI=1S/C16H14O2/c1-2-12-18-16(17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChI-Schlüssel |
SCYUMYKBRNUMCR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


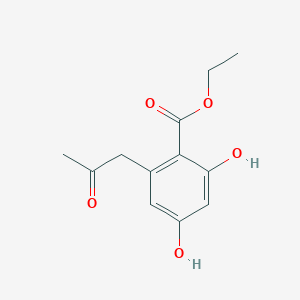
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)

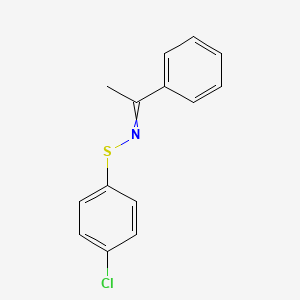

![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
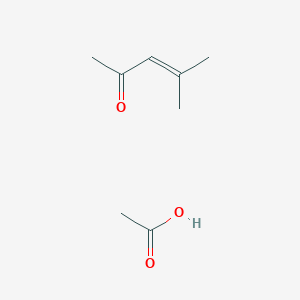
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
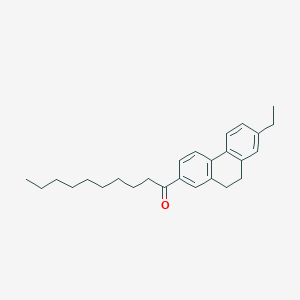
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
